Cas no 944897-11-4 (5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine)

5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- DTXSID901233792
- 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)-
- AB57348
- 944897-11-4
- EN300-8674553
- 3-(2-Bromophenyl)-1H-1,2,4-triazole-5-methanamine
- 1-[5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE
- [5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine
- 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine
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- MDL: MFCD10696442
- Inchi: 1S/C9H9BrN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
- InChI Key: GHAHSOWECKIZCJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1=NNC(CN)=N1
Computed Properties
- Exact Mass: 252.00106g/mol
- Monoisotopic Mass: 252.00106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 67.6Ų
5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8674553-5.0g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 95.0% | 5.0g |
$2525.0 | 2025-02-21 | |
Enamine | EN300-28992071-2.5g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 2.5g |
$1707.0 | 2023-09-02 | ||
Enamine | EN300-8674553-0.25g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 95.0% | 0.25g |
$801.0 | 2025-02-21 | |
Enamine | EN300-28992071-1g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 1g |
$871.0 | 2023-09-02 | ||
Enamine | EN300-28992071-10g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 10g |
$3746.0 | 2023-09-02 | ||
Enamine | EN300-28992071-0.1g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 0.1g |
$767.0 | 2023-09-02 | ||
Enamine | EN300-8674553-2.5g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 95.0% | 2.5g |
$1707.0 | 2025-02-21 | |
Enamine | EN300-8674553-0.5g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 95.0% | 0.5g |
$836.0 | 2025-02-21 | |
Enamine | EN300-8674553-1.0g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 95.0% | 1.0g |
$871.0 | 2025-02-21 | |
Enamine | EN300-8674553-10.0g |
[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine |
944897-11-4 | 95.0% | 10.0g |
$3746.0 | 2025-02-21 |
5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine
Recent Advances in the Study of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine (CAS: 944897-11-4)
The compound 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine (CAS: 944897-11-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic amine, characterized by a 1,2,4-triazole core and a 2-bromophenyl substituent, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that achieved a 78% overall yield, significantly higher than previous methods. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further drug development. Additionally, computational modeling has been employed to predict its binding affinity for various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.
Pharmacological evaluations of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine have revealed its potential as a modulator of central nervous system (CNS) activity. In vitro assays demonstrated its ability to inhibit the reuptake of serotonin and dopamine, suggesting possible applications in the treatment of mood disorders such as depression and anxiety. Furthermore, animal studies have shown that the compound exhibits anxiolytic and antidepressant-like effects at doses as low as 10 mg/kg, with minimal side effects. These findings were published in a 2024 issue of Neuropharmacology, sparking interest in its development as a next-generation psychotropic agent.
Another area of research has explored the compound's potential as an antimicrobial agent. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies. These results position the compound as a promising lead for the development of new antibiotics to address the growing issue of antimicrobial resistance.
In summary, recent research on 5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine (CAS: 944897-11-4) has highlighted its multifaceted potential in medicinal chemistry. From its optimized synthesis to its diverse pharmacological activities, this compound represents a valuable scaffold for further drug discovery efforts. Future studies are expected to focus on clinical translation, structure-activity relationship (SAR) optimization, and the exploration of additional therapeutic indications.
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